molecular formula C13H10ClFN2O B1420153 4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbohydrazide CAS No. 1186404-82-9

4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbohydrazide

Cat. No. B1420153
CAS RN: 1186404-82-9
M. Wt: 264.68 g/mol
InChI Key: WWPOOMPCKOTZOD-UHFFFAOYSA-N
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Description

The compound “4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carbohydrazide” is a biphenyl derivative. Biphenyls are aromatic compounds that consist of two phenyl rings connected by a single bond. In this case, the biphenyl is substituted with a chloro group at the 4’ position, a fluoro group at the 3’ position, and a carbohydrazide group at the 4 position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the biphenyl core, with the chloro, fluoro, and carbohydrazide substituents. The presence of these substituents would likely influence the electronic properties of the molecule, as well as its overall shape and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, we might expect properties typical of aromatic compounds and of halides. These could include a relatively high melting point and low solubility in water .

Scientific Research Applications

Comprehensive Analysis of 4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carbohydrazide Applications

Infrared Spectroscopy: Infrared (IR) spectroscopy is a pivotal analytical technique for characterizing compound interactions and solvent effects. The compound’s structure allows for detailed investigation into the solvent effect on carbonyl stretching vibration, which is crucial for understanding the interactions at a molecular level . This application is significant in pharmaceutical chemistry, where precise analysis of solvent interactions can lead to the development of more effective drugs.

Pharmaceutical Chemistry: Biphenyl derivatives are extensively used in pharmaceutical chemistry due to their ability to interact with various biological targets. The compound could be designed to increase oxygen affinity in human hemoglobin or to inhibit sickle erythrocytes. Its derivatives may also exhibit anti-bacterial, anti-tumor, anti-inflammatory, and anti-oxidant properties .

Organic Synthesis: The biphenyl core of 4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carbohydrazide makes it a valuable intermediate in organic synthesis. It can undergo various chemical reactions, including electrophilic substitution, which is fundamental in creating a wide range of drugs and agricultural products .

Liquid Crystal Production: Due to its structural properties, this compound can serve as a building block for basic liquid crystals. These are essential for the development of displays and other electronic devices that require precise control over light modulation .

Light-Emitting Diodes (OLEDs): The biphenyl derivatives are significant intermediates in the production of fluorescent layers in OLEDs. Their unique chemical structure allows for the creation of compounds that emit light when an electric current is applied, which is the basis for OLED technology .

Medicinal Applications: A wide range of medicinal applications for biphenyl derivatives exists, including antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, and anti-leukemia agents. The compound’s versatility makes it a candidate for exploration in these areas .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The biphenyl nucleus is present in several NSAIDs, which are used to reduce inflammation and pain. This compound could potentially be modified to enhance the anti-inflammatory properties of these drugs .

Topical Retinoids: Biphenyl derivatives are also used in the formulation of topical retinoids, such as adapalene, which are primarily used for treating acne vulgaris. The compound’s structure could be utilized to develop new retinoids with improved efficacy and reduced side effects .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to elucidate its physical and chemical properties, investigations into its reactivity and potential uses, and if relevant, studies on its biological activity .

properties

IUPAC Name

4-(4-chloro-3-fluorophenyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(18)17-16/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPOOMPCKOTZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301179085
Record name 4′-Chloro-3′-fluoro[1,1′-biphenyl]-4-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1186404-82-9
Record name 4′-Chloro-3′-fluoro[1,1′-biphenyl]-4-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186404-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-Chloro-3′-fluoro[1,1′-biphenyl]-4-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbohydrazide
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